4-(2-Chloroacetyl)-5-methylfuran-2-carboxamide
Overview
Description
4-(2-Chloroacetyl)-5-methylfuran-2-carboxamide is an organic compound with a furan ring substituted with a chloroacetyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloroacetyl)-5-methylfuran-2-carboxamide typically involves the acylation of a furan derivative. One common method is the reaction of 5-methylfuran-2-carboxamide with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Chloroacetyl)-5-methylfuran-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The furan ring can be oxidized to form furanones or reduced to form dihydrofurans under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, amides, or thioethers.
Oxidation Products: Furanones or other oxygenated derivatives.
Reduction Products: Dihydrofurans or other reduced furan derivatives.
Scientific Research Applications
4-(2-Chloroacetyl)-5-methylfuran-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers may use this compound to study the effects of chloroacetyl and furan derivatives on biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-(2-Chloroacetyl)-5-methylfuran-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes or binding to specific receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The furan ring may also interact with biological targets through π-π stacking or hydrogen bonding.
Comparison with Similar Compounds
2-Chloroacetylpiperazine: Similar in structure due to the chloroacetyl group but with a piperazine ring instead of a furan ring.
2-Chloroacetylpyrrolidine: Contains a pyrrolidine ring and exhibits similar reactivity due to the chloroacetyl group.
5-Methylfuran-2-carboxamide: Lacks the chloroacetyl group but shares the furan and carboxamide functionalities.
Uniqueness: 4-(2-Chloroacetyl)-5-methylfuran-2-carboxamide is unique due to the combination of the chloroacetyl group and the furan ring, which imparts distinct chemical reactivity and potential biological activity. The presence of the chloroacetyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
4-(2-chloroacetyl)-5-methylfuran-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-4-5(6(11)3-9)2-7(13-4)8(10)12/h2H,3H2,1H3,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUKWZBICSJWGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)N)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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